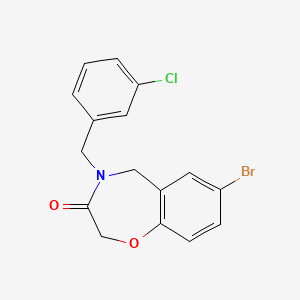

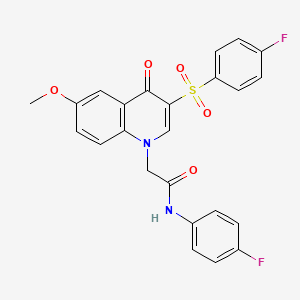

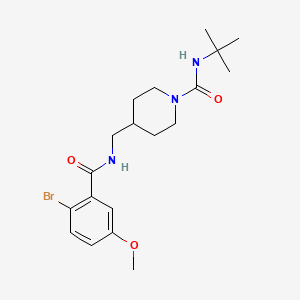

![molecular formula C15H9Cl2NO2S B2715731 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone CAS No. 338417-18-8](/img/structure/B2715731.png)

2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone” is a chemical compound . It is a derivative of benzoxazole, which is a heterocyclic compound with a benzene-fused oxazole ring structure .

Synthesis Analysis

The synthesis of benzoxazole derivatives often starts from 4-chlorobenzoic acid . The process involves several steps including esterification, hydrazination, salt formation, and cyclization . The specific synthesis process for “2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone” is not explicitly mentioned in the available resources.

科学的研究の応用

Synthesis and Anti-Inflammatory Activity

A significant application of derivatives similar to 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone is in the synthesis of compounds with potential anti-inflammatory properties. For instance, derivatives have been synthesized and evaluated for anti-inflammatory activity using the carrageenan-induced paw edema test on Wistar albino rats. Some compounds demonstrated remarkable activity, indicating potential for developing anti-inflammatory drugs with reduced gastric irritation risks (Karande & Rathi, 2017).

Antituberculosis and Cytotoxicity Studies

Another research avenue explores the synthesis of 3-heteroarylthioquinoline derivatives, showcasing in vitro activity against Mycobacterium tuberculosis. Among these compounds, certain derivatives were found to be the most active against MTB, showing promise for tuberculosis treatment without displaying toxic effects against mouse fibroblast cell lines (Chitra et al., 2011).

Proton Exchange Membranes in Fuel Cells

Research into poly(2,5-benzophenone) derivatives synthesized through nickel-catalyzed coupling polymerization has applications in creating proton exchange membranes for fuel cells. These membranes exhibit high proton conductivity and temperature stability, crucial for efficient fuel cell operation (Ghassemi & McGrath, 2004).

Anticancer Agents

Efforts to synthesize novel 4-chloro-1,3-benzoxazole derivatives have yielded compounds with significant anticancer potential. These compounds have been subjected to biological potency evaluations, including antimicrobial, antifungal, antioxidant, and anticancer activities. Notably, certain derivatives demonstrated high cell viability and considerable antimicrobial and antioxidant activity, underlining their potential as anticancer agents (Fathima et al., 2022).

特性

IUPAC Name |

2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-chlorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO2S/c16-10-3-1-9(2-4-10)13(19)8-21-15-18-12-7-11(17)5-6-14(12)20-15/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIMNALMBHXXOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CSC2=NC3=C(O2)C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

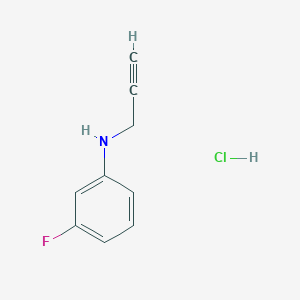

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2715658.png)

methyl}-2,3-dimethoxybenzamide](/img/structure/B2715664.png)

![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2715669.png)